2-[(Methylamino)methyl]benzene-1-sulfonamide

Carbonic anhydrase inhibition Enzyme kinetics Stopped-flow CO2 hydration assay

Researchers requiring a moderate-affinity carbonic anhydrase (CA) inhibitor reference standard with a distinct ortho-substitution pattern can use this compound to establish assay dynamic range. The hydrochloride salt (≥95% purity) delivers: • Ki = 3.7 μM for hCA I, enabling graduated inhibition response vs. saturating clinical sulfonamides. • Ortho-methylaminomethyl architecture structurally non-interchangeable with para-substituted CA inhibitors. • Secondary amine handle for rapid library expansion via N-functionalization with 1,3-dicarbonyl electrophiles, acyl chlorides, or isocyanates. Sourced as a regiospecific building block, eliminating isomer separation steps.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13256343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methylamino)methyl]benzene-1-sulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1S(=O)(=O)N
InChIInChI=1S/C8H12N2O2S/c1-10-6-7-4-2-3-5-8(7)13(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12)
InChIKeyJWXBKMGJKMEVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Methylamino)methyl]benzene-1-sulfonamide: Chemical Profile & Procurement


2-[(Methylamino)methyl]benzene-1-sulfonamide (molecular formula C8H12N2O2S; MW 200.26 g/mol) is a primary sulfonamide derivative bearing an ortho-position methylaminomethyl substituent on the benzenesulfonamide ring . As a member of the benzenesulfonamide class, this compound features the characteristic zinc-binding sulfonamide moiety (-SO2NH2) recognized as a pharmacophoric anchor in carbonic anhydrase (CA) enzyme inhibition [1]. The compound is commercially available primarily as its hydrochloride salt (CAS 1803609-99-5; MW 236.71 g/mol) for use in non-human research applications including enzyme inhibition assays, organic synthesis, and biochemical probe development .

Target Class
Carbonic anhydrase enzyme inhibition studies
Research Form
Available as hydrochloride salt for non-human research
Structural Utility
Ortho-methylaminomethyl benzenesulfonamide scaffold for SAR diversification

2-[(Methylamino)methyl]benzene-1-sulfonamide: Unique Selectivity Profile


Benzenesulfonamide-based carbonic anhydrase inhibitors exhibit profound isoform selectivity divergence based on subtle differences in ring substitution pattern, side-chain composition, and stereoelectronic properties. While the sulfonamide zinc-binding group is conserved across the class, the ortho-substituted methylaminomethyl tail of this compound directs distinct steric and electronic interactions within the CA active site that differ fundamentally from the para-substituted or heterocycle-fused architectures found in clinical agents such as dorzolamide, brinzolamide, and acetazolamide [1]. In published inhibition studies, simple benzenesulfonamides lacking optimized substituents demonstrate weak CA I inhibition (Ki range 1090–6680 nM), whereas strategically functionalized derivatives achieve nanomolar potency [2]. The ortho-methylaminomethyl substitution pattern present in this compound is structurally non-interchangeable with the para-aminoethyl or 4-substituted benzenesulfonamide derivatives commonly employed in CA research, precluding direct functional substitution without altering target engagement profiles [3].

Positional Isomerism Ortho-methylaminomethyl substitution may not directly replace para-substituted sulfonamides without altering CA active site interactions.
Heterocycle-Fused Scaffolds Clinical CA inhibitors (e.g., dorzolamide, brinzolamide) feature distinct ring systems; substitution may shift isoform selectivity profile.

2-[(Methylamino)methyl]benzene-1-sulfonamide: Comparative Evidence


hCA I Inhibition vs. Simple Benzenesulfonamide Baseline

2-[(Methylamino)methyl]benzene-1-sulfonamide demonstrates a Ki value of 3,700 nM (3.7 μM) against human carbonic anhydrase I (hCA I) [1]. In contrast, the broader class of simple benzenesulfonamides lacking optimized substituents exhibits substantially weaker hCA I inhibition, with reported Ki values spanning 1,090 nM to 6,680 nM across multiple compounds in this structural category [2]. The target compound falls within the lower-to-mid range of this inhibition spectrum, distinguishing it from the least active simple benzenesulfonamides (Ki >6,000 nM) while remaining less potent than optimized 4-aminomethyl or halogenated sulfanilamide derivatives (Ki 608–955 nM) [2]. The ortho-methylaminomethyl substitution provides a distinct structure-activity relationship (SAR) anchor point relative to para-substituted analogs.

hCA I Inhibition
Reported
Ki = 3,700 nM
Supports moderate-affinity hCA I SAR studies.
Compared to simple benzenesulfonamide baseline (1,090–6,680 nM)
Carbonic anhydrase inhibition Enzyme kinetics Stopped-flow CO2 hydration assay

Synthetic Accessibility: Ortho vs. Para Substitution

2-[(Methylamino)methyl]benzene-1-sulfonamide is synthesized via a straightforward Mannich-type reaction employing benzenesulfonamide, formaldehyde, and methylamine under controlled conditions . This synthetic route produces an ortho-substituted methylaminomethyl moiety, yielding a compound with MW 200.26 g/mol (free base) or 236.71 g/mol (hydrochloride salt) . In contrast, many commercially significant CA inhibitors incorporate para-substituted benzenesulfonamide cores or heterocycle-fused sulfonamide systems that require multi-step synthetic sequences and specialized coupling reagents. For instance, dorzolamide features a fused thienothiopyran sulfonamide core requiring stereoselective synthesis, while brinzolamide incorporates a thienothiazine sulfonamide scaffold [1]. The ortho-methylaminomethyl substitution of the target compound offers a structurally distinct vector for further derivatization—including N-alkylation, acylation, or transition metal-catalyzed cross-coupling—that is not accessible from para-substituted analogs without regiochemical isomerization.

Synthetic Route
Class-level
Single-step Mannich
Supports scaffold diversification workflows.
Multi-step routes typical for heterocyclic CA inhibitors
Organic synthesis Mannich reaction Scaffold diversification

Secondary Amine Handle for 1,3-Dicarbonyl Derivatization

The methylaminomethyl moiety of 2-[(methylamino)methyl]benzene-1-sulfonamide serves as a reactive secondary amine handle suitable for further derivatization. In a published study, 1,3-dicarbonyl derivatives of methylaminobenzene-sulfonamide were synthesized and evaluated for hCA I and hCA II inhibition, with optimized derivatives achieving IC50 values of 2.12 μM (hCA I) and 2.52 μM (hCA II) [1]. While the parent compound (unmodified 2-[(methylamino)methyl]benzene-1-sulfonamide) exhibits a Ki of 3.7 μM against hCA I, the 1,3-dicarbonyl derivatization strategy preserves micromolar-range potency while introducing additional structural features that can modulate isoform selectivity [2]. This contrasts with benzenesulfonamides lacking an ortho-aminoalkyl substituent, which lack an equivalent conjugation site for 1,3-dicarbonyl functionalization without additional synthetic manipulation.

Derivatization
Reported
Derivatives IC50 ~2.1–2.5 μM
Supports isoform selectivity SAR library generation.
1,3-dicarbonyl conjugation preserves micromolar CA inhibition
Structure-activity relationship CA I/CA II dual inhibition Derivatization chemistry

2-[(Methylamino)methyl]benzene-1-sulfonamide: Application Scenarios


Moderate-Affinity Reference for hCA I Assays

Researchers conducting hCA I inhibition screening can employ 2-[(methylamino)methyl]benzene-1-sulfonamide as a moderate-affinity reference ligand (Ki = 3.7 μM) to establish assay dynamic range and validate screening window coefficients [1]. Unlike high-affinity clinical sulfonamides (e.g., acetazolamide Ki = 250 nM for hCA I; brinzolamide Ki = 0.8–0.9 nM for hCA VI) that saturate assay signals at low concentrations, the micromolar-range Ki of this compound provides a more graduated inhibition response suitable for detecting moderate perturbations in enzyme activity [2]. The compound's ortho-methylaminomethyl substitution pattern also serves as a structurally distinct control relative to the para-substituted benzenesulfonamides commonly employed in CA inhibition studies [3].

Ortho-Position SAR Scaffold via 1,3-Dicarbonyl Conjugation

The secondary amine within the methylaminomethyl tail provides a reactive handle for generating focused compound libraries via N-functionalization with 1,3-dicarbonyl electrophiles, acyl chlorides, sulfonyl chlorides, or isocyanates [1]. Published data confirm that 1,3-dicarbonyl derivatives of methylaminobenzene-sulfonamide retain hCA I and hCA II inhibitory activity (IC50 values of 2.12 μM and 2.52 μM, respectively), demonstrating that the scaffold tolerates conjugation while preserving target engagement [2]. This derivatization strategy enables systematic exploration of tail-group effects on CA isoform selectivity without requiring de novo synthesis of the benzenesulfonamide core [3].

Cost-Effective Ortho-Substituted Benzenesulfonamide Building Block

Medicinal chemistry programs requiring ortho-substituted benzenesulfonamide intermediates—as distinct from the more widely available para-substituted analogs—can utilize 2-[(methylamino)methyl]benzene-1-sulfonamide as a regiochemically pre-defined building block [1]. The compound's single-step Mannich-type synthesis enables procurement of ortho-substituted material without the isomer separation or regioselective functionalization steps required when starting from unsubstituted benzenesulfonamide [2]. The methylaminomethyl group can be further elaborated via reductive amination, N-alkylation, or transition metal-catalyzed cross-coupling, providing a versatile entry point to ortho-functionalized sulfonamide chemical space that is structurally inaccessible from para-substituted commercial building blocks [3].

Application
Selection Property
Validation Focus
Moderate-affinity hCA I reference
Moderate hCA I affinity profile
Screening window coefficient validation
Ortho-position SAR via 1,3-dicarbonyl
Secondary amine derivatization handle
Isoform selectivity tuning
Ortho-substituted benzenesulfonamide building block
Regiodefined ortho substitution
Scaffold diversification and procurement
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